
(1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)(piperidin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)(PIPERIDINO)METHANETHIONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyl, trimethyl, and piperidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)(PIPERIDINO)METHANETHIONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)(PIPERIDINO)METHANETHIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
(1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)(PIPERIDINO)METHANETHIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)(PIPERIDINO)METHANETHIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-BENZYL-2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-QUINOLINE
- 2,4,10-TRIMETHYL-BENZO(G)QUINOLINE
- 2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDRO-QUINOLINE
- 1-ACETYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE
Uniqueness
What sets (1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)(PIPERIDINO)METHANETHIONE apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous .
Properties
Molecular Formula |
C25H30N2S |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(1-benzyl-2,2,4-trimethylquinolin-6-yl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C25H30N2S/c1-19-17-25(2,3)27(18-20-10-6-4-7-11-20)23-13-12-21(16-22(19)23)24(28)26-14-8-5-9-15-26/h4,6-7,10-13,16-17H,5,8-9,14-15,18H2,1-3H3 |
InChI Key |
ANZYPBSDMAYMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(=S)N3CCCCC3)CC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(3-chloro-4-methylphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031309.png)
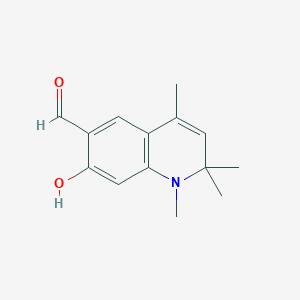
![2-(5-Bromo-2-ethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11031319.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11031322.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B11031329.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11031332.png)
![1-(4-acetyl-1-cyclohexyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031338.png)
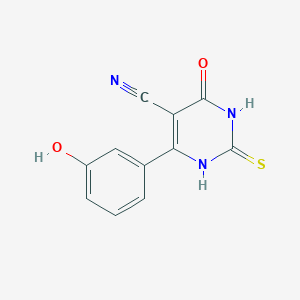
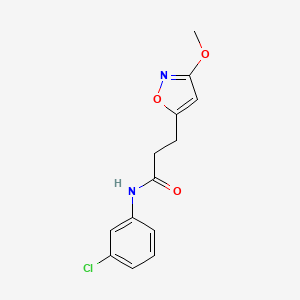
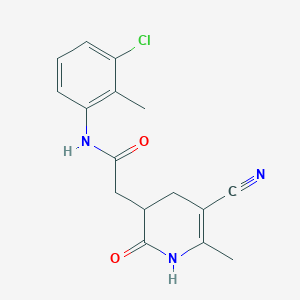
![methyl (2Z)-[4-(4-chlorophenyl)-3-oxo-5-(piperidin-1-yl)thiophen-2(3H)-ylidene]ethanoate](/img/structure/B11031361.png)
![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11031366.png)
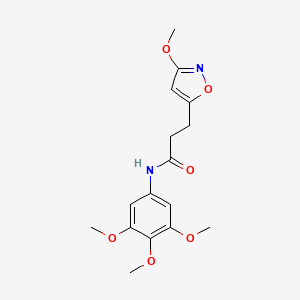
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B11031375.png)
